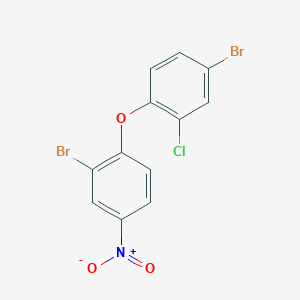

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

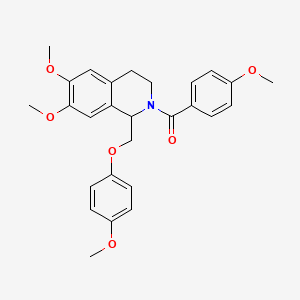

“2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene” is a complex organic compound that contains multiple functional groups, including bromo, chloro, nitro groups, and a phenoxy group. These groups can significantly influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two bromine atoms, one chlorine atom, and a nitro group attached to benzene rings. The presence of these electronegative atoms and the nitro group would make the molecule polar .Chemical Reactions Analysis

The compound’s reactivity would be significantly influenced by the bromo, chloro, and nitro groups. For instance, the bromine atoms could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of bromo, chloro, and nitro groups could increase the compound’s polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Characterization :The synthesis and characterization of halogenated nitrobenzene derivatives are fundamental aspects of chemical research. These compounds often serve as intermediates in the synthesis of more complex molecules. For example, the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in pharmaceuticals like dofetilide, illustrates the utility of similar compounds in drug synthesis (Zhai Guang-xin, 2006).

Material Science Applications :In material science, halogenated nitrobenzene derivatives contribute to the development of novel materials with specific properties. The study on hand-twisted helical crystals, where 4-bromophenyl 4'-nitrobenzoate was used to demonstrate a new type of bendable crystal, highlights the role of these compounds in advancing crystal engineering and potentially leading to innovative material applications (Subhankar Saha & G. Desiraju, 2017).

Environmental Chemistry :Research into the thermal degradation and oxidation processes of halogenated phenols, including studies on bromophenols, provides insights into the formation mechanisms of environmentally persistent pollutants like dioxins and furans. Such studies are crucial for understanding the environmental impact of brominated flame retardants and for developing strategies to mitigate their harmful effects (Catherine S Evans & B. Dellinger, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2ClNO3/c13-7-1-3-12(10(15)5-7)19-11-4-2-8(16(17)18)6-9(11)14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGLNKNPPCHBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)

![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)

![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)